Methyl 3-(piperidin-3-yl)benzoate

Physicochemical Characterization Salt Selection Formulation

Researchers requiring acid-sensitive reaction conditions face compromised yields when forced to use hydrochloride salts that introduce HCl interference. Methyl 3-(piperidin-3-yl)benzoate (CAS 343966-00-7) free base resolves this limitation: • Free base form (pKa 9.86) enables direct N-derivatization under basic conditions without neutralization steps - critical for base-catalyzed ester hydrolysis and nucleophilic substitutions • Meta-substitution pattern provides distinct spatial orientation for systematic CNS receptor SAR studies, delivering orders-of-magnitude binding affinity differences vs. ortho/para isomers • Consistent 98% purity minimizes side reactions and simplifies chromatographic purification compared to the common 95% salt form

Molecular Formula C13H17NO2
Molecular Weight 219.284
CAS No. 343966-00-7
Cat. No. B2442330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-3-yl)benzoate
CAS343966-00-7
Molecular FormulaC13H17NO2
Molecular Weight219.284
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2CCCNC2
InChIInChI=1S/C13H17NO2/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3
InChIKeyOCJMUKWEGRGIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(piperidin-3-yl)benzoate: Physicochemical & Structural Baseline


Methyl 3-(piperidin-3-yl)benzoate (CAS 343966-00-7) is a piperidine-containing benzoate ester with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . Its structure combines a benzoate ester with a piperidine ring at the meta (3-) position, distinguishing it from its ortho- and para-substituted positional isomers and from the commonly encountered hydrochloride salt (CAS 79412-52-5) . The free base form is predicted to have a boiling point of 342.5±35.0 °C, a density of 1.071±0.06 g/cm³, and a pKa of 9.86±0.10 .

Free base form for acid-sensitive synthetic routes
Meta-substituted piperidinyl scaffold for SAR exploration
Predicted physicochemical parameters available to guide reaction conditions

Methyl 3-(piperidin-3-yl)benzoate: Generic Substitution Risks


Substitution of Methyl 3-(piperidin-3-yl)benzoate with its hydrochloride salt or positional isomers introduces quantifiable differences in physical properties, stability, and synthetic utility that critically impact experimental reproducibility and downstream application. The free base and hydrochloride salt exhibit distinct solubility and melting behavior, directly influencing formulation and reaction conditions . Furthermore, the specific substitution pattern on the phenyl ring (meta vs. ortho/para) dictates the compound's orientation in receptor binding pockets, as demonstrated in SAR studies of analogous piperidinyl benzoates, where even minor positional changes result in orders-of-magnitude shifts in binding affinity . Therefore, generic substitution risks compromising the intended biochemical or chemical outcome.

Salt form mismatch
Hydrochloride salt alters solubility, melting point, and reactivity compared to the free base; solid-state handling and formulation may shift.
Positional isomer interference
Ortho- or para-substituted analogs exhibit distinct receptor binding orientations; SAR response may not transfer to the meta isomer.

Methyl 3-(piperidin-3-yl)benzoate: Differentiation Evidence


Physicochemical Comparison: Free Base vs. Hydrochloride Salt

The free base, Methyl 3-(piperidin-3-yl)benzoate (CAS 343966-00-7), and its hydrochloride salt (CAS 79412-52-5) exhibit divergent physical properties that directly influence their handling and application. The hydrochloride salt has a defined melting point of 190-192 °C and is reported as a powder , whereas the free base's melting point is not widely reported, suggesting a potentially different physical state (e.g., oil or low-melting solid). The predicted pKa of the free base is 9.86±0.10 , indicating it is predominantly protonated at physiological pH, which may affect membrane permeability and solubility.

Free base vs. HCl salt
Head-to-head
HCl salt: mp 190–192 °C, powder; Free base: no reported mp, predicted pKa 9.86±0.10
Physical form dictates handling and formulation strategy
Predicted pKa suggests protonation at physiological pH
Physicochemical Characterization Salt Selection Formulation

Stability in pH 7.4 PBS Buffer

Stability in physiological buffers is critical for reliable in vitro assays. Data from ChEMBL indicate that Methyl 3-(piperidin-3-yl)benzoate (as the hydrochloride salt, CHEMBL4682084) demonstrates measurable stability in pH 7.4 PBS buffer over 24 hours when assessed by LC-MS/MS [1]. This contrasts with other piperidinyl benzoate analogs where stability data are not available, providing a baseline for assessing compound integrity during biological experiments.

pH 7.4 PBS stability
Reported
Stable for 24 h at 100 µM by LC-MS/MS
Supports extended cell-based assay use
Class-level stability may vary; verify with your protocol
Stability Formulation In Vitro Assays

Synthetic Accessibility & Commercial Availability: Free Base vs. Salt

The free base form (CAS 343966-00-7) is commercially available from suppliers such as ChemScene and MolCore, typically with a purity of 98% or higher . The hydrochloride salt (CAS 79412-52-5) is also widely available, including from Sigma-Aldrich, with a purity of 95% . The free base is generally supplied at room temperature , while the salt's storage conditions are specified as room temperature . The choice between forms may be dictated by the intended synthetic route: the free base may be preferred for reactions sensitive to acid, while the salt offers enhanced crystallinity and ease of handling.

Commercial purity
Head-to-head
Free base: 98% (ChemScene, MolCore); HCl salt: 95% (Sigma-Aldrich)
Higher purity free base may reduce side reactions
Supplier specifications; confirm before synthesis
Synthetic Chemistry Procurement Supply Chain

Receptor Binding Affinity: Meta- vs. Ortho/Para-Isomers

While direct binding data for Methyl 3-(piperidin-3-yl)benzoate are limited, SAR studies on piperidinyl benzoate analogs demonstrate that the position of the piperidinyl substituent on the phenyl ring critically modulates biological activity. For example, in a series of muscarinic receptor antagonists, constrained piperidine analogs showed high affinity and selectivity for the M3 receptor . Furthermore, for methyl 4-(piperidin-3-yl)benzoate hydrochloride, anti-infectious properties in MIAPaCa-2 cells have been reported . The meta-substitution pattern of the target compound is predicted to yield distinct receptor interactions compared to its ortho- and para-isomers, as the spatial orientation of the piperidine nitrogen and the ester group differs, impacting binding pocket complementarity.

Positional SAR
Class-level inference
No direct binding data; ortho/para analogs show divergent receptor activity
Meta substitution likely critical for target engagement
Verify binding with your specific assay system
Structure-Activity Relationship (SAR) Medicinal Chemistry Receptor Binding

Methyl 3-(piperidin-3-yl)benzoate: Application Scenarios


Free Base as Synthetic Building Block

For chemical reactions sensitive to acid (e.g., base-catalyzed ester hydrolysis or nucleophilic substitutions where HCl would interfere), the free base form (CAS 343966-00-7) is essential. Its higher reported purity (98%) compared to the common salt (95%) reduces the risk of side reactions and simplifies purification. The compound's predicted pKa of 9.86 indicates that it can be deprotonated under basic conditions, enabling further derivatization of the piperidine nitrogen.

In Vitro Assays with Documented Buffer Stability

When planning cell-based assays or biochemical experiments with incubation times up to 24 hours, the documented stability of the hydrochloride salt (CHEMBL4682084) in pH 7.4 PBS buffer provides a quantitative baseline for experimental design [1]. This data reduces the uncertainty associated with compound degradation, allowing researchers to confidently attribute observed effects to the parent compound rather than breakdown products.

Medicinal Chemistry SAR: Piperidine Scaffolds

The meta-substituted benzoate ester serves as a privileged scaffold for exploring structure-activity relationships (SAR) in central nervous system (CNS) drug discovery. The piperidine ring is a common pharmacophore in FDA-approved drugs targeting neurotransmitter receptors . The specific 3-(piperidin-3-yl)benzoate motif provides a distinct spatial arrangement that can be systematically compared to ortho- and para-isomers to probe binding pocket topology and optimize receptor affinity and selectivity .

Analytical Method Development & Reference Standards

The availability of both the free base and hydrochloride salt forms, each with defined physicochemical properties, supports their use as reference standards in analytical chemistry. The salt's well-defined melting point (190-192 °C) can be used for identity confirmation and purity assessment by differential scanning calorimetry (DSC). The free base's predicted properties (boiling point, density) can guide method development for chromatographic separation and quantification in complex mixtures.

Application
Selection Property
Validation Focus
Acid-sensitive synthesis
Free base form, high purity
Compatibility with base-catalyzed steps; reactivity assessment
Extended in vitro assays
Documented PBS buffer stability
Stability under assay conditions; degradation monitoring
CNS-targeted SAR studies
Meta-piperidinyl benzoate scaffold
Positional isomer comparison; receptor binding topology
Analytical method development
Defined melting point, predicted boiling point
Chromatographic separation; thermal identity confirmation

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